molecular formula C24H26BrN3O2S2 B11657493 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11657493
M. Wt: 532.5 g/mol
InChI Key: WYTSEPASRJJGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes a bromophenyl group, a cyclohexyl group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps. One common method includes the S-alkylation of a triazole-thiol compound with a bromo-ketone under alkaline conditions . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[740

Mechanism of Action

The mechanism of action of 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets in biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, the bromophenyl group may interact with hydrophobic pockets in proteins, while the triazole ring could participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one stands out due to its triazatricyclo framework, which is less common compared to other heterocyclic compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26BrN3O2S2

Molecular Weight

532.5 g/mol

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H26BrN3O2S2/c1-27-12-11-18-20(13-27)32-22-21(18)23(30)28(17-5-3-2-4-6-17)24(26-22)31-14-19(29)15-7-9-16(25)10-8-15/h7-10,17H,2-6,11-14H2,1H3

InChI Key

WYTSEPASRJJGFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Br)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.